

# 3-Ethylphenol chemical properties and structure

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An In-depth Technical Guide to **3-Ethylphenol**: Chemical Properties and Structure

#### Introduction

**3-Ethylphenol** (CAS No: 620-17-7), a member of the alkylphenol chemical family, is an organic aromatic compound with the molecular formula C<sub>8</sub>H<sub>10</sub>O[1][2]. This monosubstituted phenol, where an ethyl group is attached at the meta-position, presents as a colorless to light yellow or brown liquid at room temperature with a characteristic phenolic odor[1][3][4]. It is a key intermediate in various industrial processes, including the manufacturing of phenolic resins, photographic chemicals, antioxidants, and fragrances[1][2][5]. Its structural isomerism differentiates its chemical reactivity and physical properties from its ortho- and para-substituted counterparts. This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **3-ethylphenol**.

### **Chemical Structure and Identifiers**

The molecular structure of **3-ethylphenol** consists of a benzene ring substituted with a hydroxyl group (-OH) and an ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) at positions 1 and 3, respectively[1]. This meta-substitution pattern influences its electronic properties and reactivity.



Identifier	Value
IUPAC Name	3-ethylphenol[6][7]
CAS Number	620-17-7[2][3][8]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O[1][2][5][7]
SMILES	CCC1=CC(=CC=C1)O[6][9]
InChI	InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3[6][7][10]
InChIKey	HMNKTRSOROOSPP-UHFFFAOYSA-N[6][7] [10]

# **Physicochemical Properties**

**3-Ethylphenol** is slightly soluble in water but miscible with many common organic solvents like ethanol and ether[2][4]. Its physical and chemical properties are summarized in the table below.

Property	Value
Molecular Weight	122.16 - 122.17 g/mol [2][5][6]
Appearance	Colorless to light yellow/brown clear liquid[1][3] [5]
Melting Point	-4.0 °C to -4.5 °C[1][2][5][8]
Boiling Point	212 °C - 218 °C at 760 mmHg[2][3][5]
Density	1.001 - 1.0076 g/cm³ at 20-25 °C[1][3][5]
Flash Point	202.00 °F (94.44 °C)[2][11]
Water Solubility	3342 mg/L at 25 °C[2]
рКа	10.2 (in aqueous solution at 25°C)[1]
Refractive Index (n <sup>20</sup> /D)	1.529 - 1.536[1][2][3]
Log Kow (Octanol/Water Partition Coefficient)	2.40[4][12]



# **Spectroscopic Characteristics**

Spectroscopic data is crucial for the identification and characterization of **3-ethylphenol**.

Spectroscopic Data	Key Features
Infrared (IR) Spectroscopy	O-H stretch (broad): 3350 cm <sup>-1</sup> , Aromatic C-H stretch: 3030 cm <sup>-1</sup> , Aliphatic C-H stretches: 2960-2870 cm <sup>-1</sup> , Aromatic C=C stretches: 1600 cm <sup>-1</sup> & 1500 cm <sup>-1</sup> , C-O stretch: 1220 cm <sup>-1</sup> [1].
¹H NMR Spectroscopy (CDCl₃)	Aromatic Protons: $\delta$ 6.6-7.2 ppm (complex multiplet), Ethyl Protons (CH <sub>2</sub> ): $\delta$ ~2.6 ppm (quartet), Ethyl Protons (CH <sub>3</sub> ): $\delta$ ~1.2 ppm (triplet)[1][6].
<sup>13</sup> C NMR Spectroscopy (CDCl₃)	δ (ppm): 155.21, 146.38, 129.59, 120.64, 115.06, 112.78, 28.71, 15.32[6].
Mass Spectrometry (MS)	Molecular Ion (M+): m/z 122, Major Fragment: m/z 107 (loss of CH <sub>3</sub> )[1][6].

# Experimental Protocols Synthesis of 3-Ethylphenol

The industrial production of **3-ethylphenol** is primarily achieved through the sulfonation of ethylbenzene, followed by an alkali melt of the resulting **3-ethylbenzenesulfonic** acid[3][4].

#### Methodology:

- Sulfonation & Isomerization: Ethylbenzene is reacted with sulfuric acid at high temperatures
  (around 200 °C)[3][13]. Under these thermodynamically controlled conditions, the initially
  formed 4-ethylbenzenesulfonic acid isomerizes to a mixture rich in the meta-isomer (3ethylbenzenesulfonic acid)[3][4][14].
- Selective Hydrolysis: Steam is passed through the reaction mixture at 150–170 °C[3][4]. This
  selectively hydrolyzes the ortho- and para-isomers back to ethylbenzene, which can be
  removed, thereby enriching the 3-ethylbenzenesulfonic acid content to over 95%[4][14].

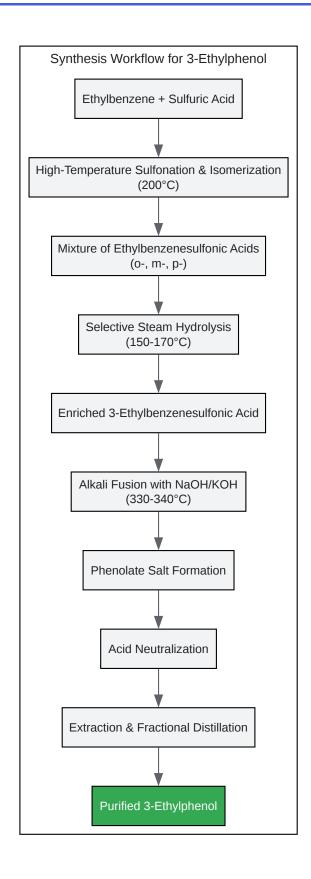






- Alkali Fusion: The purified 3-ethylbenzenesulfonic acid is then fused with a mixture of sodium hydroxide and potassium hydroxide at high temperatures (330–340 °C)[3][4][13].
- Neutralization & Purification: The resulting phenolate salt is dissolved in water and neutralized with an acid (e.g., hydrochloric acid) to liberate 3-ethylphenol[13]. The product is then extracted with a solvent like ether and purified by fractional distillation to achieve purities up to 98%[3][13].





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Synthesis workflow of **3-ethylphenol**.



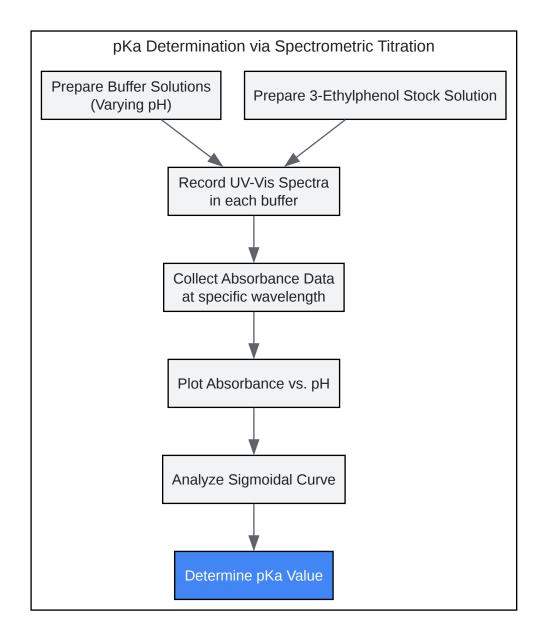
## **Determination of pKa by Spectrometric Titration**

The acid dissociation constant (pKa) is a critical parameter reflecting the compound's acidity. A common method for its determination is spectrometric titration, which relies on the different UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenolate) forms.

#### Methodology:

- Solution Preparation: A series of buffer solutions with a range of known pH values (e.g., pH 2.0 to 11.0) are prepared[15]. A stock solution of 3-ethylphenol in a suitable solvent mixture (e.g., acetonitrile-water) is also prepared[15].
- Spectra Recording: The UV-Vis absorption spectrum of 3-ethylphenol is recorded in each buffer solution across a relevant wavelength range (e.g., 200-500 nm)[15].
- Data Analysis: The absorbance data at a wavelength where the phenol and phenolate species show a significant difference in molar absorptivity is plotted against pH. The pKa value corresponds to the pH at which the concentrations of the acidic and basic forms are equal, which can be determined from the inflection point of the resulting sigmoidal curve.
   Specialized software can be used to process the absorbance data and calculate the pKa[15].





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Workflow for pKa determination.

## **Analytical Identification**

For purity assessment and quantification, chromatographic techniques are standard.

 Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is effective for analyzing 3-ethylphenol. Non-polar stationary phases, such as dimethylpolysiloxane, are typically used. This method can separate 3-ethylphenol from its isomers (2-ethylphenol and 4-ethylphenol)[1].



• High-Performance Liquid Chromatography (HPLC): HPLC with UV detection at approximately 270 nm provides an alternative method. A C18 reverse-phase column with a methanol-water mobile phase is commonly employed for separation and quantification[1].

## Safety and Handling

**3-Ethylphenol** is classified as a hazardous substance and requires careful handling.

Hazard Class	Statement
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled[2][4][16].
Skin Corrosion/Irritation	Causes severe skin burns and eye damage[16] [17].
Eye Damage/Irritation	Causes serious eye irritation[4].
Respiratory Hazard	May cause respiratory irritation[2][4].

#### **Precautionary Measures:**

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection[2][11].
- Ventilation: Use only outdoors or in a well-ventilated area[16].
- Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container, away
  from oxidizing agents and heat sources[4][16][17]. An inert atmosphere is recommended for
  long-term stability[1][2].
- First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek medical advice[2][17]. If on skin, flush immediately with plenty of water[17]. If inhaled, move the victim to fresh air[16].

## Conclusion

**3-Ethylphenol** is a significant industrial chemical with well-defined structural and physicochemical properties. Its synthesis is a multi-step process optimized for the meta-isomer,



and its characterization is routinely performed using standard spectroscopic and chromatographic techniques. Due to its hazardous nature, strict adherence to safety protocols during handling and storage is imperative. The data and methodologies presented in this guide offer a technical foundation for researchers, scientists, and professionals in drug development and chemical manufacturing.

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